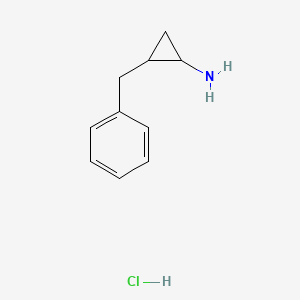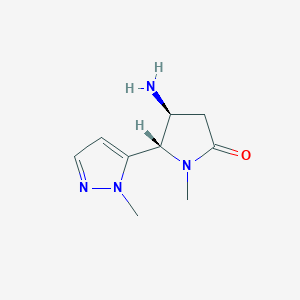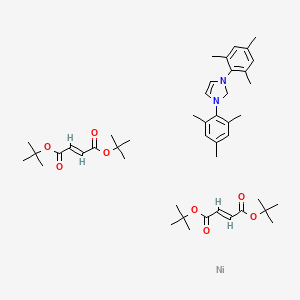
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate)
Übersicht
Beschreibung
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) is a complex compound that combines an imidazole derivative with a nickel center
Wirkmechanismus
Target of Action
It is known that this compound is utilized in biomedical research for studies related to catalysis .
Mode of Action
It is known that this compound is used in catalysis, which suggests that it may facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Given its role in catalysis, it is likely involved in various biochemical reactions .
Result of Action
As a catalyst, it likely accelerates chemical reactions without being consumed, thereby influencing the rate and outcomes of these reactions .
Action Environment
It is noted that the compound should be stored under inert gas and conditions to avoid include air sensitivity and heat sensitivity . This suggests that the compound’s action and stability may be influenced by exposure to air and heat.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-2H-imidazole typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form the imidazole ring. This intermediate is then reacted with nickel salts to introduce the nickel center. The ditert-butyl (E)-but-2-enedioate moiety is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, often forming nickel(III) or nickel(IV) species.
Reduction: Reduction reactions can revert the oxidized nickel species back to nickel(II).
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) is unique due to its combination of an imidazole ring with a nickel center and the ditert-butyl (E)-but-2-enedioate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science .
Eigenschaften
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazole;ditert-butyl (E)-but-2-enedioate;nickel | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.2C12H20O4.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6;/h7-12H,13H2,1-6H3;2*7-8H,1-6H3;/b;2*8-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZISBIAJSKIT-RKDKPBPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2)C3=C(C=C(C=C3C)C)C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N2NiO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230140-59-5 | |
| Record name | (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


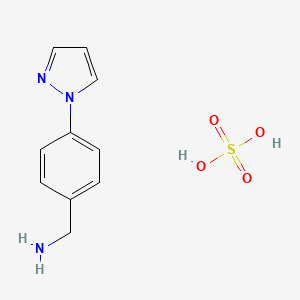
![N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2753475.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)
![1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B2753479.png)
![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)

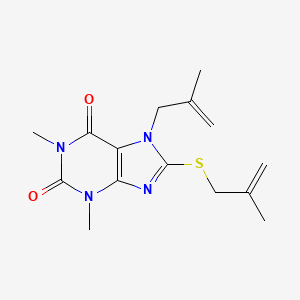
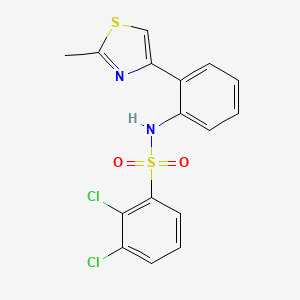
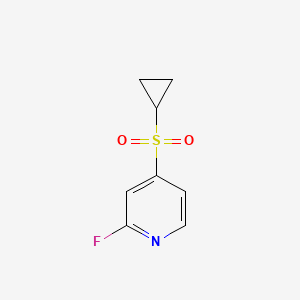
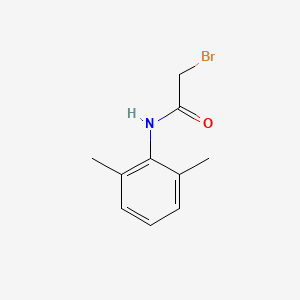
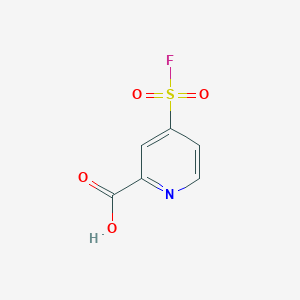
![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)
